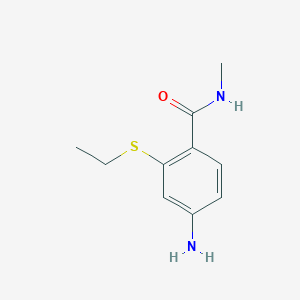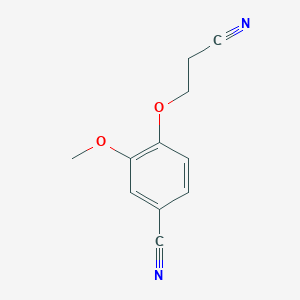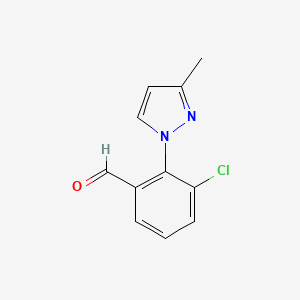![molecular formula C7H10N2O2 B13080619 (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound featuring a pyrano-pyrazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave irradiation to facilitate cross-coupling reactions, which significantly reduces reaction time . Another approach includes the use of tert-butyl carbamate derivatives, which are subjected to specific reaction conditions to yield the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the pyrazole ring.
Applications De Recherche Scientifique
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-7-5(1-2-11-6)3-8-9-7/h3,6,10H,1-2,4H2,(H,8,9) |
Clé InChI |
IUTWZXFOAMBPPJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1C=NN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)


![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)




